molecular formula C13H22N2O3S2 B2684731 1-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol CAS No. 1396850-13-7

1-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol

Cat. No.: B2684731
CAS No.: 1396850-13-7
M. Wt: 318.45
InChI Key: RTBYIBLUYITFJZ-UHFFFAOYSA-N
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Description

1-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C13H22N2O3S2 and its molecular weight is 318.45. The purity is usually 95%.
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Scientific Research Applications

Development and Characterization of Adenosine Receptor Antagonists

A series of compounds, including those structurally related to 1-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol, were synthesized and characterized for their potential as adenosine A2B receptor antagonists. These compounds have been found to possess subnanomolar affinity and high selectivity for the A2B receptor, indicating their potential utility in the development of treatments targeting diseases mediated by this receptor (Borrmann et al., 2009).

Antimicrobial and Antifungal Activities

Novel 1H-1,4-diazepines containing the benzene sulfonyl piperazine moiety, a core similar to the subject compound, have been synthesized and shown to exhibit antimicrobial, antifungal, and anthelmintic activities. This highlights their potential as templates for the development of new antimicrobial agents (Saingar, Kumar, & Joshi, 2011).

Antiproliferative Activity Against Cancer Cell Lines

Compounds structurally related to this compound have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Some derivatives showed promising activity, suggesting potential applications in cancer therapy (Mallesha et al., 2012).

Molecular Hybridization for Anticancer Agents

By integrating combretastatin‐A4 acids with sulfonyl piperazine scaffolds, a molecular hybridization approach has led to the development of new chemical entities with significant antiproliferative activity against several cancer cell lines. This strategy exemplifies the innovative use of such compounds in designing anticancer agents (Jadala et al., 2019).

Novel Syntheses for Medicinal Chemistry Applications

The innovative synthesis of 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles illustrates the versatility of piperazine derivatives in facilitating chemical reactions. This methodology has been applied in the synthesis of pharmacologically relevant molecules, demonstrating the broad utility of piperazine-based compounds in research and drug development (Pourghasemi Lati et al., 2018).

Properties

IUPAC Name

1-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S2/c1-3-12-4-5-13(19-12)20(17,18)15-8-6-14(7-9-15)10-11(2)16/h4-5,11,16H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBYIBLUYITFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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